molecular formula C10H12CaN2O6 B1601923 Calcium pidolate CAS No. 31377-05-6

Calcium pidolate

Cat. No.: B1601923
CAS No.: 31377-05-6
M. Wt: 296.29 g/mol
InChI Key: YQFZERWESBDNRJ-QHTZZOMLSA-L
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Description

Calcium pidolate is a calcium salt of pidolic acid, also known as pyroglutamic acid. It is widely recognized for its role in enhancing calcium absorption and distribution in the body, making it a valuable supplement for bone health. The compound is particularly beneficial in preventing osteoporosis and other bone-related disorders by providing a bioavailable source of calcium .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium pidolate is synthesized by reacting calcium hydroxide with pidolic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the this compound salt. The general reaction can be represented as:

Ca(OH)2+2C5H7NO3Ca(C5H6NO3)2+2H2O\text{Ca(OH)}_2 + 2 \text{C}_5\text{H}_7\text{NO}_3 \rightarrow \text{Ca(C}_5\text{H}_6\text{NO}_3\text{)}_2 + 2 \text{H}_2\text{O} Ca(OH)2​+2C5​H7​NO3​→Ca(C5​H6​NO3​)2​+2H2​O

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and concentration of reactants. The product is then purified through filtration and drying processes to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Calcium pidolate primarily undergoes substitution reactions due to the presence of the calcium ion and the pidolate ion. The compound is relatively stable and does not readily participate in oxidation or reduction reactions.

Common Reagents and Conditions

The most common reagents used in reactions involving this compound are acids and bases. For instance, reacting this compound with hydrochloric acid will yield calcium chloride and pidolic acid:

Ca(C5H6NO3)2+2HClCaCl2+2C5H7NO3\text{Ca(C}_5\text{H}_6\text{NO}_3\text{)}_2 + 2 \text{HCl} \rightarrow \text{CaCl}_2 + 2 \text{C}_5\text{H}_7\text{NO}_3 Ca(C5​H6​NO3​)2​+2HCl→CaCl2​+2C5​H7​NO3​

Major Products Formed

The major products formed from reactions involving this compound depend on the reactants used. For example, reacting it with strong acids will yield calcium salts and pidolic acid, while reactions with bases will typically regenerate calcium hydroxide and the corresponding pidolate salt .

Scientific Research Applications

Calcium pidolate has a wide range of scientific research applications:

Mechanism of Action

The effectiveness of calcium pidolate results from the complementarity between calcium and the organic anion, pyrrolidone carboxylic acid. This combination enhances the bioavailability of calcium by improving its absorption in the small intestine. The chelated form of calcium in this compound facilitates its uptake through various mechanisms, such as improved solubility and transport across the intestinal membrane .

Comparison with Similar Compounds

Similar Compounds

  • Calcium carbonate
  • Calcium citrate
  • Calcium gluconate
  • Calcium lactate

Uniqueness

Calcium pidolate stands out due to its high bioavailability and excellent gastrointestinal tolerance. Unlike calcium carbonate, which can cause gastrointestinal discomfort, this compound is well-tolerated and less likely to cause side effects such as constipation or bloating. Additionally, the presence of the organic anion, pyrrolidone carboxylic acid, enhances the absorption and utilization of calcium, making it more effective in preventing and treating bone-related disorders .

Properties

CAS No.

31377-05-6

Molecular Formula

C10H12CaN2O6

Molecular Weight

296.29 g/mol

IUPAC Name

calcium;(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Ca/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1

InChI Key

YQFZERWESBDNRJ-QHTZZOMLSA-L

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Ca+2]

SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2]

31377-05-6

Synonyms

calcium pidolate
Efical
Ibercal
Tepox Cal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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